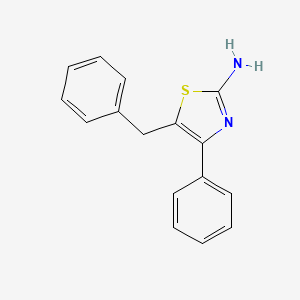

5-Benzyl-4-phenylthiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffold in Contemporary Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the development of new chemical entities with diverse applications. nih.govscholarsresearchlibrary.comresearchgate.net Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic compounds underscores its fundamental role in biological processes and materials science. nih.gov

In medicinal chemistry , the thiazole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide array of drugs with various therapeutic effects. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govscholarsresearchlibrary.comnih.govmdpi.com For instance, the thiazole ring is a key component in clinically used drugs like the antiretroviral ritonavir (B1064) and the antifungal abafungin. nih.gov Its ability to participate in hydrogen bonding, hydrophobic interactions, and π-stacking with biological macromolecules contributes to its success as a pharmacophore.

In the realm of materials science , thiazole-based compounds are explored for their unique electronic and optical properties. They are integral components in the design of organic dyes, fluorescent probes, and semiconductors. researchgate.net The sulfur atom in the thiazole ring can influence the electronic structure of the molecule, leading to desirable properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to form coordination complexes with metal ions also makes thiazole derivatives valuable in the construction of metal-organic frameworks (MOFs) with potential applications in sensing and catalysis. researchgate.net

Overview of Scholarly Research Trajectories for 5-Benzyl-4-phenylthiazol-2-amine and Related Thiazole Derivatives

Research concerning 2-aminothiazole (B372263) derivatives, the class to which this compound belongs, is extensive and continues to expand. A primary focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea, remains a widely used and efficient method for creating a diverse library of 2-aminothiazole compounds. mdpi.com

Recent research trajectories for related thiazole derivatives can be summarized as follows:

Anticancer Drug Discovery: A significant portion of research is dedicated to the development of thiazole-based anticancer agents. nih.govnih.gov Scientists are exploring how different substituents on the thiazole ring influence cytotoxicity against various cancer cell lines. For example, studies on N-substituted thiazole derivatives have shown that modifications at the 2-amino position can significantly impact their antiproliferative activity. mdpi.com

Antimicrobial Agents: The search for new antibiotics and antifungals to combat drug-resistant pathogens is another major driver of thiazole research. nih.gov Researchers are synthesizing and testing new thiazole derivatives for their efficacy against a range of bacteria and fungi.

Enzyme Inhibition: Many thiazole derivatives are designed as specific enzyme inhibitors. For example, they have been investigated as inhibitors of kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov

Materials for Organic Electronics: The development of novel thiazole-containing polymers and small molecules for applications in organic electronics is an active area of investigation. These materials are being designed to have specific photophysical and electrochemical properties for use in devices like solar cells and sensors. researchgate.net

While "this compound" itself is not the primary subject of many dedicated studies, its constituent parts are well-represented in the literature. The 4-phenyl-2-aminothiazole core is a common starting point for the synthesis of more complex molecules with a range of biological activities. nih.govmdpi.com The addition of a benzyl (B1604629) group at the 5-position introduces a flexible hydrophobic moiety that could influence the compound's interaction with biological targets or its properties in materials. Future research may focus on the specific synthesis, characterization, and biological evaluation of this particular compound to unlock its potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2S |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

5-benzyl-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H14N2S/c17-16-18-15(13-9-5-2-6-10-13)14(19-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18) |

InChI Key |

OJQAMANXTFAFPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(S2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzyl 4 Phenylthiazol 2 Amine and Analogues

Established Synthetic Routes for 2-Aminothiazole (B372263) Derivatives

The construction of the 2-aminothiazole scaffold is a fundamental step in the synthesis of 5-benzyl-4-phenylthiazol-2-amine and its analogues. Several classical and modern synthetic methods are utilized for this purpose, each with its own advantages and variations.

Hantzsch Thiazole (B1198619) Synthesis and Its Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comderpharmachemica.com For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component. chemhelpasap.comorganic-chemistry.org

The general mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the final thiazole ring. youtube.com

Key Features of the Hantzsch Synthesis:

Versatility: The reaction accommodates a wide range of substituents on both the α-haloketone and the thioamide, allowing for the synthesis of a diverse library of thiazole derivatives. derpharmachemica.com

Efficiency: The Hantzsch synthesis is often characterized by high yields and relatively simple reaction conditions. chemhelpasap.comnih.gov

Variations: Numerous modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of catalysts, and performing the reaction under solvent-free conditions. nih.govresearchgate.netmdpi.com For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

The synthesis of this compound via the Hantzsch method would involve the reaction of 1-benzyl-2-bromo-1-phenylethanone with thiourea. The phenyl and benzyl (B1604629) groups at the 4 and 5 positions of the thiazole ring, respectively, are introduced through the corresponding α-haloketone starting material.

Multicomponent Reaction Approaches for Thiazole Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-aminothiazole derivatives. In an MCR, three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov

A common MCR strategy for the synthesis of 2-aminothiazoles is a variation of the Hantzsch synthesis where an α-haloketone, thiourea, and an aldehyde are reacted together in a one-pot procedure. nih.govmdpi.com This approach allows for the direct introduction of a substituent at the 5-position of the thiazole ring.

Advantages of Multicomponent Reactions:

Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures, saving time and resources.

Diversity: The ability to vary three or more starting materials allows for the rapid generation of a large and diverse library of compounds.

Green Chemistry: MCRs often align with the principles of green chemistry by reducing waste and improving atom economy.

Biocatalytic Approaches in Thiazole Synthesis (e.g., Baker's Yeast-Assisted Cyclocondensations)

While less common than traditional chemical methods, biocatalytic approaches for the synthesis of heterocyclic compounds are gaining attention due to their potential for high selectivity and environmentally benign reaction conditions. The use of whole-cell biocatalysts, such as Baker's yeast (Saccharomyces cerevisiae), has been explored for various organic transformations.

In the context of thiazole synthesis, Baker's yeast can be employed to catalyze the cyclocondensation reaction between an α-haloketone and thiourea. The enzymes within the yeast provide a chiral environment and can facilitate the reaction, sometimes with enhanced selectivity or under milder conditions than conventional methods. Research in this area is ongoing, aiming to expand the scope and efficiency of biocatalytic methods for the synthesis of 2-aminothiazole derivatives.

Derivatization Strategies for Structural Diversification

Following the synthesis of the core 2-aminothiazole scaffold, various derivatization strategies can be employed to modify the structure of this compound and its analogues. These modifications are crucial for exploring the structure-activity relationships of these compounds.

N-Acylation and Amidation Reactions of the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for structural modification. It can readily undergo N-acylation and amidation reactions with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent).

These reactions lead to the formation of N-acyl-2-aminothiazole derivatives with diverse amide functionalities. The choice of the acylating agent allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties. This derivatization can significantly impact the physicochemical properties and biological activity of the parent compound.

Selective Formylation Reactions (e.g., Vilsmeier-Haack) on Thiazole and Phenyl Moieties

Formylation, the introduction of a formyl group (-CHO), is another important derivatization strategy. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic rings.

In the case of this compound, the Vilsmeier-Haack reaction can potentially lead to formylation at several positions. The electron-donating effect of the amino group can activate the thiazole ring, making it susceptible to electrophilic substitution. The phenyl and benzyl groups also present potential sites for formylation, although the thiazole ring is generally more reactive.

The regioselectivity of the formylation can be influenced by the reaction conditions and the specific Vilsmeier-Haack reagent used. The resulting formyl group can then serve as a synthetic handle for further transformations, such as conversion to other functional groups or use in condensation reactions to build more complex molecular architectures.

Schiff Base Formation and Related Condensation Reactions

The primary amino group at the C2 position of the thiazole ring is a key functional handle for various chemical transformations, most notably condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction is a fundamental process in synthetic organic chemistry for creating diverse molecular architectures.

The general mechanism for Schiff base formation involves the nucleophilic attack of the 2-amino group of the thiazole derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically conducted under acidic catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial addition forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine. Subsequent acid-catalyzed dehydration (elimination of a water molecule) from this intermediate yields the stable imine, or Schiff base.

For analogues like 4-phenylthiazol-2-amine, these reactions are commonly carried out by refluxing the aminothiazole with various substituted aromatic or heterocyclic aldehydes in a suitable solvent, such as ethanol or methanol. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The resulting Schiff bases are often crystalline solids that can be purified by recrystallization.

A variety of aldehydes can be used in this condensation, leading to a wide range of Schiff bases with different substituents. The choice of aldehyde can influence the electronic properties and steric profile of the final molecule.

Table 1: Examples of Schiff Bases Derived from 2-Amino-4-phenylthiazole (B127512) Analogues

| 2-Aminothiazole Reactant | Aldehyde Reactant | Resulting Schiff Base Structure (Illustrative) | Solvent/Conditions |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | Benzaldehyde | N-benzylidene-4-phenylthiazol-2-amine | Ethanol, Reflux |

| 2-Amino-4-phenylthiazole | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-phenylthiazol-2-amine | Methanol, Reflux |

| 2-Amino-4-phenylthiazole | Salicylaldehyde | 2-(((4-phenylthiazol-2-yl)imino)methyl)phenol | Ethanol, Reflux |

| 2-Amino-4-phenylthiazole | 2,4-Dihydroxybenzaldehyde | 4-(((4-phenylthiazol-2-yl)imino)methyl)benzene-1,3-diol | Methanol, Reflux |

Synthesis of Hybrid Conjugates Incorporating this compound Scaffolds

The 2-aminothiazole core is a valuable scaffold for the construction of hybrid molecules, where it is covalently linked to other bioactive pharmacophores to create conjugates with potentially enhanced or novel biological activities. While specific examples starting from this compound are not detailed in the available literature, the synthetic strategies are well-established for this class of compounds.

One common approach involves utilizing the 2-amino group as a nucleophile to react with electrophilic partners. For instance, the aminothiazole can be acylated with various acid chlorides or activated carboxylic acids to form amide conjugates. This is a versatile method for linking the thiazole scaffold to other heterocyclic rings, amino acids, or other functional molecules. For example, 2-amino-4-phenylthiazole has been coupled with Boc-protected dipeptides using coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide conjugates.

Another strategy involves multi-component reactions. These reactions allow for the efficient assembly of complex molecules from three or more starting materials in a single step. Analogues such as 2-amino-4-phenylthiazole derivatives have been used in multi-component reactions with aldehydes and other reagents to construct complex heterocyclic systems, such as pyran-thiazole hybrids. For instance, the reaction of a 2-aminothiazole derivative, a substituted benzaldehyde, and ethyl cyanoacetate can yield pyran derivatives fused or linked to the thiazole ring.

These hybrid conjugates are of significant interest in medicinal chemistry as they combine the structural features of different bioactive classes, which can lead to compounds that interact with multiple biological targets.

Table 2: Representative Strategies for Hybrid Conjugate Synthesis with 2-Aminothiazole Scaffolds

| Thiazole Precursor | Reaction Partner(s) | Type of Linkage/Conjugate | Synthetic Method |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | Boc-dipeptide | Amide | DCC Coupling |

| 2-Amino-4-phenylthiazole | Chloroacetyl chloride | Amide | Acylation |

| 2-Amino-4-phenylthiazole derivative | Substituted benzaldehyde, Ethyl cyanoacetate | C-C, C-N bonds | Multi-component reaction |

| 2-Amino-5-bromothiazole derivative | 3-(Furan-2-yl)propanoic acid, 4-Fluorophenylboronic acid | Amide, C-C (Suzuki) | Acylation followed by Suzuki coupling |

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of this compound

Specific mechanistic studies for the synthesis and derivatization of this compound are not prominently featured in the scientific literature. However, the mechanisms can be understood by examining the fundamental principles of heterocyclic chemistry and the established pathways for analogous 2-aminothiazole systems.

The synthesis of the 2-amino-4,5-disubstituted thiazole ring itself, known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thiourea derivative. For this compound, the likely precursors would be 1-benzyl-2-bromo-1-phenylethan-1-one and thiourea. The mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole ring.

For derivatization reactions, such as the Schiff base formation discussed previously, the mechanism is a well-understood two-step process of nucleophilic addition followed by elimination.

Nucleophilic Addition: The lone pair of electrons on the exocyclic nitrogen of the 2-amino group attacks the carbonyl carbon of the aldehyde or ketone. In acid-catalyzed reactions, the carbonyl oxygen is protonated first, making the carbonyl carbon more electrophilic and facilitating the attack. This step results in the formation of a zwitterionic or protonated tetrahedral intermediate (a hemiaminal).

Dehydration: The hemiaminal intermediate is typically unstable. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and forming the C=N imine bond. The final step is the deprotonation of the nitrogen to yield the neutral Schiff base.

The reactivity of the 2-amino group is influenced by the electronic nature of the thiazole ring. The ring itself has electron-withdrawing characteristics, which can slightly decrease the nucleophilicity of the 2-amino group compared to a simple alkyl or aryl amine. However, it remains sufficiently nucleophilic to participate in these condensation and acylation reactions, which are central to its derivatization.

Spectroscopic and Crystallographic Elucidation of 5 Benzyl 4 Phenylthiazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-Benzyl-4-phenylthiazol-2-amine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular framework.

In the ¹H NMR spectrum of 2-amino-4-phenylthiazole (B127512), a derivative, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.21–7.86 ppm. rsc.org The proton on the thiazole (B1198619) ring is observed as a singlet around δ 6.98 ppm, and the amine protons (NH2) show a broad singlet at approximately δ 7.13 ppm. rsc.org For substituted derivatives, such as 2-amino-4-(4-fluorophenyl)thiazole, the aromatic protons exhibit characteristic splitting patterns. For instance, a doublet of doublets is seen for the protons on the fluorophenyl ring. rsc.org

The ¹³C NMR spectrum provides complementary information. For 2-amino-4-phenylthiazole, the carbon atoms of the phenyl ring resonate between δ 126.0 and 135.4 ppm. rsc.org The carbons of the thiazole ring appear at distinct chemical shifts, with the C=N carbon at approximately δ 168.8 ppm, the carbon attached to the phenyl group at around δ 150.3 ppm, and the CH carbon at about δ 102.0 ppm. rsc.org In derivatives like N-benzyl-4-phenyl-1H-1,2,3-triazole, the methylene (B1212753) bridge protons (CH2) are observed as a singlet at δ 5.50 ppm. researchgate.net

The specific chemical shifts and coupling constants observed in the NMR spectra serve as a fingerprint for the molecule, confirming the connectivity of the benzyl (B1604629) and phenylthiazol-2-amine moieties.

Table 1: Representative ¹H NMR Data for 2-Amino-4-phenylthiazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 2-Amino-4-phenylthiazole rsc.org | DMSO-d6 | 7.86–7.79 (m, 2H, Ar-H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H, Ar-H), 7.30–7.21 (m, 1H, Ar-H), 7.13 (s, 2H, NH2), 6.98 (s, 1H, Thiazole-H) |

| 2-Amino-4-(4-fluorophenyl)thiazole rsc.org | DMSO-d6 | 7.84 (dd, J = 8.8, 5.6 Hz, 2H, Ar-H), 7.18 (d, J = 8.9 Hz, 2H, Ar-H), 7.14 (d, J = 3.4 Hz, 2H, NH2), 6.93 (s, 1H, Thiazole-H) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole researchgate.net | CDCl₃ | 7.75 (d, 2H), 7.60 (s, 1H), 7.55 – 7.25 (m, 7H), 5.50 (s, 2H, CH₂) |

Table 2: Representative ¹³C NMR Data for 2-Amino-4-phenylthiazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| 2-Amino-4-phenylthiazole rsc.org | DMSO | 168.8 (C=N), 150.3 (C-Ar), 135.4, 129.0, 127.7, 126.0 (Ar-C), 102.0 (Thiazole-CH) |

| 2-Amino-4-(4-fluorophenyl)thiazole rsc.org | DMSO | 168.9, 163.1 and 160.7 (d, J(C,F)=242.7 Hz), 149.3, 132.0, 128.0 and 127.9 (d, J(C,F)=8.0 Hz), 115.8 and 115.6 (d, J(C,F)=21.5 Hz), 101.7 |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole researchgate.net | CDCl₃ | 146.1, 138.2, 133.4, 132.8, 128.1, 127.9, 127.7, 126.79, 125.8, 118.5, 53.3 (CH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key vibrational bands observed in the IR spectra of these compounds include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com Secondary amines (R₂NH), such as this compound, exhibit a single, weaker band in this region. orgchemboulder.com For example, in 2-(valyl)-amino-4-phenylthiazole, the N-H stretch appears at 3292.1 cm⁻¹. asianpubs.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3100 cm⁻¹ and 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl group's methylene (CH₂) appears in the 3000-2850 cm⁻¹ range. tsijournals.com

C=N Stretching: The stretching vibration of the C=N bond within the thiazole ring is a characteristic feature, usually appearing in the range of 1662-1546 cm⁻¹. tsijournals.comekb.eg

C-N Stretching: The C-N stretching vibration for aromatic amines is found in the region of 1335-1250 cm⁻¹. orgchemboulder.com

C-S Stretching: The C-S stretching vibration, characteristic of the thiazole ring, is generally weak and appears in the range of 750-600 cm⁻¹. tsijournals.com

The presence and position of these absorption bands provide strong evidence for the structural integrity of the this compound framework.

Table 3: Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretch (secondary amine) | 3350-3310 orgchemboulder.com |

| Aromatic C-H | Stretch | 3100-3000 tsijournals.com |

| Aliphatic C-H | Stretch | 3000-2850 tsijournals.com |

| C=N (thiazole ring) | Stretch | 1662-1546 tsijournals.comekb.eg |

| N-H | Bend (primary amine) | 1650-1580 orgchemboulder.com |

| Aromatic C-N | Stretch | 1335-1250 orgchemboulder.com |

| Aliphatic C-N | Stretch | 1250-1020 orgchemboulder.com |

| C-S | Stretch | 750-600 tsijournals.com |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound and its derivatives by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

The analysis of such crystal structures would confirm the planarity of the thiazole and phenyl rings and the relative orientation of the benzyl group. It would also elucidate intermolecular hydrogen bonding patterns, which can significantly influence the packing of molecules in the crystal lattice. These interactions often involve the amine group's hydrogen atoms and the nitrogen atom of the thiazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further corroborate the proposed structure. The molecular formula of this compound is C₁₆H₁₄N₂S, corresponding to a molecular weight of 266.36 g/mol . abovchem.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 266. For derivatives, the molecular ion peak will shift accordingly. For example, 2-amino-4-phenylthiazole (C₉H₈N₂S) shows a molecular ion peak at m/z 176. nih.gov

The fragmentation of these molecules under electron ionization often involves the cleavage of the benzylic bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds. Other significant fragments may arise from the cleavage of the thiazole ring. Analysis of these fragmentation patterns provides a roadmap of the molecule's connectivity, confirming the presence of the benzyl, phenyl, and thiazole-2-amine components. For instance, in the mass spectrum of 2-amino-4-phenylthiazole, a significant fragment is observed at m/z 134, corresponding to the loss of the amino group and a hydrogen atom. nih.gov

Computational and Theoretical Chemistry Studies on 5 Benzyl 4 Phenylthiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 5-Benzyl-4-phenylthiazol-2-amine, DFT calculations would provide significant insights into its intrinsic chemical nature.

Analysis of Electronic Structure (HOMO/LUMO Energy Levels) and Charge DistributionThis analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.shd-pub.org.rsresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. shd-pub.org.rs

A small HOMO-LUMO gap indicates that a molecule is more reactive, has higher polarizability, and is considered a "soft" molecule. shd-pub.org.rs

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom within the this compound structure, helping to understand its polarity and intermolecular interaction potential. shd-pub.org.rs

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity PredictionThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.

Red regions (negative potential) indicate areas of high electron density, typically around electronegative atoms like nitrogen or sulfur, and are susceptible to electrophilic attack. nih.govnih.gov

Blue regions (positive potential) indicate areas of low electron density, usually around hydrogen atoms, and are prone to nucleophilic attack. nih.govnih.gov

Green regions represent areas of neutral potential. nih.gov

For this compound, an MEP map would highlight the electron-rich amino group and thiazole (B1198619) ring atoms as likely sites for electrophilic interaction.

Quantum Chemical Parameters for Evaluating Reactivity, Stability, and Electronic BehaviorFrom the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's electronic behavior.shd-pub.org.rsresearchgate.netThese parameters provide a deeper understanding of the molecule's reactivity and stability.

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. shd-pub.org.rs |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the molecule will undergo a chemical reaction. shd-pub.org.rs |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. shd-pub.org.rs |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. shd-pub.org.rsnih.gov |

No experimental or calculated data is available for this compound to populate this table.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its biological target.

Modeling Ligand-Target Interactions with Biological Macromolecules (Enzymes, Proteins)In a typical study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation explores various possible binding poses, considering translational, rotational, and conformational freedom of the ligand. The goal is to identify the most stable binding mode, which is usually characterized by a network of favorable intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking interactions

Studies on related 4-phenyl-thiazole derivatives have shown interactions with targets like VEGFR2 kinase, where the thiazole moiety plays a key role in binding within the enzyme's active site. nih.gov

Prediction of Binding Affinities and Interaction ModesThe output of a docking simulation is typically a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). A lower binding energy score indicates a more stable ligand-receptor complex and suggests a higher potential for biological activity.nih.gov

The simulation also provides a detailed view of the interaction mode, showing precisely which amino acid residues in the protein's active site are interacting with specific parts of the ligand. nih.gov For this compound, one could predict that the amino group and thiazole nitrogen could act as hydrogen bond donors or acceptors, while the phenyl and benzyl (B1604629) rings would likely engage in hydrophobic and pi-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry for predicting the biological activities of chemical compounds. nih.gov This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their determined biological activity. nih.govmdpi.com By identifying key molecular descriptors that influence activity, QSAR models can guide the design of new, more potent derivatives and prioritize compounds for synthesis and biological testing, thereby saving resources and time. mdpi.comchula.ac.thnih.gov

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally analogous thiazole and benzothiazole (B30560) derivatives provides significant insights into the application of QSAR for predicting their biological potential, such as anticancer and antiviral activities. nih.govchula.ac.th

Research Findings from Analogous Structures

Studies on related heterocyclic scaffolds highlight the utility of both 2D and 3D-QSAR methodologies. These investigations reveal how specific structural and physicochemical properties can modulate the biological effects of these compounds.

For instance, a QSAR study on a series of 5-benzyl-4-thiazolinone derivatives as potential influenza neuraminidase inhibitors demonstrated the effectiveness of this approach. nih.gov The researchers developed both 2D and 3D-QSAR models to predict the anti-influenza activity of 48 compounds in this class. nih.gov The inhibitory activities, originally measured as IC50 values, were converted to a logarithmic scale (pIC50) for the QSAR analysis. nih.gov

The 2D-QSAR models were built using a Genetic Function Approximation (GFA) with both Multi-Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov The most statistically significant 2D-QSAR models were characterized by high correlation coefficients for the training set (R²_train) and good predictive ability, as indicated by the cross-validation coefficient (Q²). nih.govnih.gov

Table 1: Statistical Parameters of 2D-QSAR Models for 5-Benzyl-4-thiazolinone Derivatives nih.govnih.gov

| Model | R² (training set) | Q² (leave-one-out) |

| GFA-MLR | 0.8414 | 0.7680 |

| GFA-ANN | 0.8754 | 0.8753 |

The key molecular descriptors identified in the 2D-QSAR models for the 5-benzyl-4-thiazolinone derivatives included MATS3i, SpMax5_Bhe, minsOH, and VE3_D. nih.govnih.gov These descriptors relate to the molecule's topology, shape, and electronic properties, suggesting their critical role in the interaction with the neuraminidase enzyme.

Furthermore, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on the same set of 5-benzyl-4-thiazolinone derivatives. nih.gov These models provided further insights into the steric and electrostatic field requirements for enhanced inhibitory activity. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for 5-Benzyl-4-thiazolinone Derivatives nih.govnih.gov

| Model | R² (training set) | Q² (leave-one-out) |

| CoMFA_ES | 0.9030 | 0.5390 |

| CoMSIA_EA | 0.880 | 0.547 |

In a different context, Group-based QSAR (G-QSAR) has been applied to benzothiazole derivatives to explore their anticancer activities. chula.ac.thresearchgate.net This method is advantageous as it correlates the biological activity with the properties of specific molecular fragments or substituents. chula.ac.th One such study on 41 benzothiazole derivatives revealed that hydrophobic groups at the R1 position could enhance anticancer activity. chula.ac.thresearchgate.net The G-QSAR models developed showed good statistical significance, with one model having an r² of 0.74, a q² of 0.62, and a pred_r² of 0.71. chula.ac.th Descriptors like R1-Oxygens Count, R1-XcompDipole, and R2-XAAverageHydrophilicity were found to be important contributors to the model. chula.ac.th

These examples from related thiazole and benzothiazole structures underscore the potential of QSAR modeling to elucidate the structure-activity relationships for compounds like this compound. By applying similar computational methodologies, researchers can predict the biological activities of novel derivatives and rationally design compounds with improved therapeutic properties.

Structure Activity Relationship Sar Studies of 5 Benzyl 4 Phenylthiazol 2 Amine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring System (Positions 2, 4, and 5)

The substitution pattern on the thiazole ring itself is a fundamental aspect of the SAR for this class of compounds. Modifications at the C2-amino group, the C4-phenyl position, and the C5-benzyl position can dramatically alter potency and selectivity.

Position 2 (C2): The amino group at the C2 position is a common site for modification. Functionalizing this amine with amide groups has been a successful strategy to enhance biological activity. For instance, the synthesis of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole showed that arylamido derivatives had a remarkable increase in antiproliferative activity (IC₅₀ values of 0.2-1 µM) compared to their alkylamido counterparts (IC₅₀ values of 4-8 µM). nih.gov Similarly, introducing benzamide, heterocyclic amide, or fatty amide substituents at the C2 position of 2-amino-4,5-diarylthiazole produced derivatives with significant anti-Candida albicans activity. mdpi.com In a series of Hec1/Nek2 inhibitors, acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds were designed to enhance potency. mdpi.com

Positions 4 and 5 (C4 and C5): The nature and size of the substituents at the C4 and C5 positions significantly influence the pharmacological profile. In one study, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core led to a decrease in cytotoxic potency. nih.gov Conversely, another study found that for N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the presence of the methyl group at C5 was part of a scaffold active against cancer cell lines. nih.gov The replacement of the C4-phenyl ring with various nonpolar aliphatic substituents, such as methyl, ethyl, propyl, and tert-butyl groups, has also been explored to probe the necessity of the bi-aryl conformation for activity. nih.gov In a series of ROCK II inhibitors, 4-aryl-5-aminoalkyl-thiazole-2-amines were synthesized, indicating that having an aminoalkyl group at C5 is a viable strategy for achieving potent inhibition. nih.gov

| Position | Modification | Observed Biological Effect | Reference Compound Class | Source |

|---|---|---|---|---|

| C2 (Amino) | Acylation (Arylamido) | Increased antiproliferative activity | 2-Amino-4-(isothiocyanatomethyl)thiazole | nih.gov |

| C2 (Amino) | Amide functionalization (Benzamides, etc.) | Anti-Candida albicans activity | 2-Amino-4,5-diarylthiazole | mdpi.com |

| C4 / C5 | Introduction of a methyl group | Decreased cytotoxic potency | 2-Aminothiazoles with benzylic amines | nih.gov |

| C4 | Replacement of phenyl with aliphatic groups | Probed the necessity of a bi-aryl conformation for activity | Benzamidothiazoles | nih.gov |

| C5 | Introduction of an aminoalkyl group | Potent ROCK II inhibition | 4-Aryl-thiazole-2-amines | nih.gov |

Role of Modifications to the N-Benzyl Moiety on Biological Activities

For derivatives where the C2-amino group is substituted with a benzyl (B1604629) moiety (N-benzyl derivatives), modifications to this group are crucial for tuning biological activity. The electronic and steric properties of the benzyl group can influence how the molecule interacts with its biological target.

Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-benzyl-amine pharmacophore, led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex with nanomolar efficacy. nih.gov This highlights the effectiveness of the N-benzyl scaffold in drug design. In a study of benzothiazole (B30560) derivatives, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, featuring a nitro group on the N-benzyl moiety, significantly inhibited the proliferation of several cancer cell lines. nih.gov This suggests that electron-withdrawing groups on the N-benzyl ring can enhance anticancer activity.

Furthermore, research into the kinetics of oxazolone (B7731731) ring-opening reactions by various amines, including benzylamine (B48309) and N-methyl-benzylamine, demonstrated that steric effects from substituents on the amine nitrogen atom can decrease reaction rates. researchgate.net This has implications for biological activity, where steric hindrance on the N-benzyl group could affect binding affinity to a target protein. The synthesis of N-benzyl-2-amino-4,5-dihydrothiazoles as inhibitors of nitric oxide synthase (NOS) also underscores the importance of this structural motif. nih.gov

| Modification | Observed Biological Effect | Compound Class | Source |

|---|---|---|---|

| N-benzyl scaffold | Potent inhibition of USP1/UAF1 deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amines | nih.gov |

| 4-nitro substitution on N-benzyl ring | Significant inhibition of cancer cell proliferation | Benzothiazole derivatives | nih.gov |

| Substitution on the amine nitrogen | Steric effects can decrease reaction rates, implying potential impact on biological target binding | Benzylamine reacting with oxazolones | researchgate.net |

| N-benzyl group | Modest inhibition of nitric oxide synthase (NOS) | N-benzyl-2-amino-4,5-dihydrothiazoles | nih.gov |

Influence of Aromatic Ring Substitutions (Phenyl and Benzyl) on Pharmacological Profiles

Substitutions on the C4-phenyl and C5-benzyl aromatic rings are a key strategy for optimizing the pharmacological profiles of these thiazole derivatives. The electronic properties (electron-donating or electron-withdrawing) of these substituents can significantly modulate activity.

Research on 4-(4'-substituted-benzylidene)-2-methyl-5-oxazolones showed that the reaction rate with benzylamine decreased as the electron-donating properties of the substituent on the phenyl ring increased. researchgate.net This correlation between electronic properties and reactivity often translates to biological activity. In a series of trisubstituted 2-aminothiazoles, the incorporation of various substituted aryl groups at the C4 and C5 positions was integral to achieving anti-Candida albicans activity. mdpi.com One promising compound from this series, after demethylation of a substituted phenyl group, showed activity comparable to the antifungal drug fluconazole. mdpi.com

In another study, m,p-dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity. nih.gov The antitumor activities of 5-benzyl-4-tert-butyl-N-arylthiazol-2-amine hydrobromides were also found to be sensitive to the substitution on the N-aryl ring, which provides an analogous system to study the effects of substitution on the C4-phenyl ring. jlu.edu.cn For example, certain substitutions on this ring led to IC₅₀ values against A549 and Bel7402 cancer cells that were comparable to the standard drug Taxinol. jlu.edu.cnjlu.edu.cn

| Aromatic Ring | Substitution | Observed Biological Effect | Compound Class | Source |

|---|---|---|---|---|

| C4-Phenyl | Electron-donating groups | Decreased reactivity/activity | Benzylidene-oxazolones | researchgate.net |

| C4/C5-Aryl | Various substitutions (leading to demethylated phenol) | Potent anti-Candida albicans activity | 2-Amino-4,5-diarylthiazoles | mdpi.com |

| Phenyl | m,p-dimethyl substitution | Important for cytotoxic activity | Phenylthiazole derivatives | nih.gov |

| N-Aryl (analogous to C4-Phenyl) | Various substitutions | Potent antitumor activity against A549 and Bel7402 cells | 5-Benzyl-4-tert-butyl-N-arylthiazol-2-amines | jlu.edu.cnjlu.edu.cn |

Correlation between Specific Structural Features and Observed Biological Activities

For anticancer activity, SAR analyses indicate that 2-aminothiazoles containing 4,5-disubstituted rings and benzylic amines at the C2-position are beneficial for cytotoxicity. nih.gov The presence of electron-withdrawing groups on aryl rings, such as a 4-nitro group on an N-benzyl moiety, can enhance antiproliferative effects. nih.gov Conversely, small alkyl substitutions at C4 or C5 can be detrimental to activity. nih.gov The necessity of a bi-aryl conformation for activity has been suggested, indicating that the spatial arrangement of the phenyl and benzyl groups is important for target interaction. nih.gov

For antifungal activity, studies on 2-amino-4,5-diarylthiazole derivatives showed that functionalizing the C2-amino group with amides and modifying the aryl groups at C4 and C5 were key to obtaining potent anti-Candida activity. mdpi.com A derivative containing a hydroxyl group on one of the aryl rings (via demethylation) was particularly effective, suggesting that a hydrogen bond donor at this position could be crucial for binding to the fungal target protein. mdpi.com

In the context of enzyme inhibition, a series of 2-amino-5-(thioaryl)thiazoles were identified as potent and selective inhibitors of the protein-tyrosine kinase Itk. nih.gov This demonstrates that specific substitutions, in this case a thioaryl group at C5, can confer high selectivity and potency for a particular enzyme target, making these derivatives valuable in immunology and oncology.

The rate of chemical reactions, which can be a proxy for biological interactions, is also heavily influenced by structural features. The reaction rates of substituted oxazolones were found to correlate well with the electron density at the reaction center and with Hammett substituent constants, providing a quantitative basis for the observed electronic effects of substituents. researchgate.net

Applications of Thiazole Derivatives Beyond Biomedical Research

Corrosion Inhibition Studies: Theoretical and Experimental Investigations

The protection of metals from corrosion is a critical industrial challenge. Organic heterocyclic compounds are widely studied as corrosion inhibitors, particularly in acidic environments. Thiazole (B1198619) derivatives, including those structurally similar to 5-Benzyl-4-phenylthiazol-2-amine, have demonstrated significant potential in this area.

Mechanism of Inhibition

The effectiveness of thiazole derivatives as corrosion inhibitors for metals like mild steel stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jetir.orgresearchgate.net This adsorption is facilitated by several molecular features:

Heteroatoms: The lone pair electrons on the nitrogen and sulfur atoms in the thiazole ring can coordinate with the vacant d-orbitals of metal atoms. jetir.org

π-Electrons: The extensive network of π-electrons in the phenyl and benzyl (B1604629) rings allows for strong interaction with the metal surface. jetir.org

Protonation: In acidic solutions, the amino group can become protonated, allowing the molecule to adsorb onto the negatively charged metal surface (cathodic regions). jetir.org

Studies on 2-amino-4-phenylthiazole (B127512) , a close analog of the title compound, show that it effectively inhibits the corrosion of mild steel in both hydrochloric and sulfuric acid solutions. jetir.org The adsorption of these molecules on the metal surface has been found to follow the Temkin adsorption isotherm. jetir.orgresearchgate.net Investigations using potentiodynamic polarization reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jetir.orgresearchgate.net

Research Findings on Related Thiazole Derivatives

While specific experimental data for this compound is not widely available, research on related compounds provides insight into its potential efficacy. For instance, anils derived from 2-amino-4-phenylthiazole have shown even greater inhibition efficiency than the parent compound. jetir.org

| Compound/Derivative | Acid Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 2-Amino-4-phenylthiazole (APT) | 1N HCl / 1N H₂SO₄ | Good | Temkin | jetir.org |

| Schiff's Bases of APT | 1N HCl / 1N H₂SO₄ | Better than APT | Temkin | jetir.org |

| 4-Phenylthiazole (B157171) Derivatives | 3.0 M HCl | Increases with concentration | Temkin | researchgate.net |

| 2-Aminothiazole (B372263) | 0.01 M HCl | ~27.6% | - | researchgate.net |

This table is interactive. Click on the headers to sort.

The data clearly indicates that the 4-phenylthiazol-2-amine skeleton is a promising framework for designing effective corrosion inhibitors. The addition of a benzyl group at the 5-position would likely enhance this property by increasing the molecule's surface area and electron density, promoting stronger adsorption.

Potential in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Optoelectronic Devices, Dyes)

The thiazole ring is a valuable scaffold in materials science due to its electronic properties and stability. Although direct applications of this compound in OLEDs or optoelectronics are not documented in current literature, its structural features are highly relevant to the synthesis of functional dyes.

Thiazole-Based Dyes

The 2-aminothiazole moiety is a common starting material for producing azo dyes, which are the largest class of synthetic colorants used in various industries, including textiles. nih.govmdpi.com The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine group on the 2-aminothiazole derivative is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). unb.canih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or aniline (B41778) derivative. unb.canih.gov This electrophilic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the dye's color.

Research has demonstrated the synthesis of a wide array of disperse dyes from various 2-aminothiazole precursors for dyeing polyester (B1180765) fabrics. cbijournal.comemerald.comemerald.com These dyes exhibit a range of colors and generally show good fastness properties (resistance to washing, light, and rubbing). emerald.comemerald.com

Research Findings on Thiazole-Based Azo Dyes

The specific color and properties of the dye can be tuned by changing the substituents on both the thiazole ring and the coupling component. For example, the synthesis of bis-azo disperse dyes based on 2-amino-4-(4'-chlorophenyl)thiazole has been reported, yielding dyes with moderate to good light and washing fastness on polyester. cbijournal.com Similarly, coupling diazotized 2-amino-5-phenylthiazole with curcumin (B1669340) has produced novel dyes suitable for polyester fabrics. emerald.com

| Thiazole Precursor | Coupling Component | Resulting Dye Type | Application | Reference |

| 2-Amino-4-(4'-chlorophenyl)thiazole | Substituted Tertiary Amines | Bis-azo Disperse Dye | Polyester Dyeing | cbijournal.com |

| 2-Amino-5-phenylthiazole | Curcumin | Azo Dye | Polyester Dyeing | emerald.com |

| Diazotized Aminothiazolyl Derivatives | N,N-diethylaniline | Azo Disperse Dye | Characterization Study | nih.gov |

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | Schiff's Base (Azomethine) | Antimicrobial Activity | nih.gov |

This table is interactive. Click on the headers to sort.

Given that this compound contains the necessary 2-amino group, it could readily be converted into a diazonium salt and used to synthesize a unique family of azo dyes. The presence of the benzyl and phenyl groups would likely result in dyes with distinct colors and potentially enhanced thermal and light stability.

Future Research Directions and Translational Potential for 5 Benzyl 4 Phenylthiazol 2 Amine in Academic Contexts

Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

The development of new therapeutic agents hinges on the ability to synthesize novel molecular structures with improved efficacy and safety profiles. For 5-benzyl-4-phenylthiazol-2-amine, future synthetic efforts will be directed towards creating analogues with enhanced selectivity for specific biological targets and increased potency. Researchers can draw inspiration from established strategies for modifying the thiazole (B1198619) core, where substitutions at positions 2, 4, and 5 are known to significantly influence biological activity. analis.com.my

Key synthetic strategies may include:

Modification of the Phenyl and Benzyl (B1604629) Groups: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl and benzyl rings can alter the compound's electronic properties and steric profile, potentially leading to stronger interactions with target proteins.

Derivatization of the Amine Group: The 2-amino group is a key functional handle for further chemical reactions. Acylation, alkylation, or incorporation into larger heterocyclic systems can produce a diverse library of compounds for biological screening. mdpi.com For instance, the reaction of 2-aminothiazole (B372263) derivatives with various acid chlorides can yield amide compounds with altered biological activities. mdpi.commdpi.com

Analogue-Based Drug Design: Utilizing existing potent molecules as a template is a common strategy. For example, a dual COX/LOX inhibitor, Darbufelone, served as a lead molecule for designing a new series of 1,3-thiazole derivatives. researchgate.net Similarly, known inhibitors of nitric oxide synthase (NOS) have been used as lead compounds to design new N-benzyl-2-amino-4,5-dihydrothiazoles. nih.gov

These synthetic explorations aim to improve pharmacokinetic properties such as bioavailability and to reduce off-target effects and toxicity. researchgate.net

Deeper Mechanistic Elucidation at the Molecular and Cellular Levels Through Advanced Biological Assays

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for its development as a therapeutic agent. For this compound and its future analogues, a range of advanced biological assays will be necessary to elucidate their mechanism of action.

Initial screening often involves in vitro assays to determine a compound's general biological activity. ontosight.ai Subsequent, more sophisticated assays can pinpoint specific molecular targets and pathways.

| Assay Type | Purpose | Example Application for Thiazole Derivatives |

| Enzyme Inhibition Assays | To determine if a compound can inhibit the activity of a specific enzyme. | Thiazole derivatives have been tested as inhibitors of EGFR/VEGFR-2, 5-lipoxygenase, and E. coli DNA gyrase. mdpi.comnih.gov |

| Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) | To measure the effect of a compound on cell survival and proliferation. | Used to screen thiazole derivatives for anticancer activity against various human cancer cell lines. nih.govnih.gov |

| Antimicrobial Susceptibility Testing | To determine the effectiveness of a compound against various microbial strains. | Thiazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. analis.com.my |

| In Vivo Assays | To evaluate the biological effects of a compound in a living organism. | The chick embryo chorioallantoic membrane (CAM) assay has been used to assess the anti-angiogenesis potential of thiazole analogues. nih.govacs.org |

| Flow Cytometry | To analyze cellular properties such as cell cycle progression and apoptosis. | Used to demonstrate that a benzimidazole (B57391) derivative induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov |

By employing these and other advanced techniques, researchers can build a comprehensive understanding of the structure-activity relationships (SAR) and the precise molecular interactions that govern the biological effects of these thiazole derivatives. researchgate.net

Computational Chemistry-Guided Drug Design and Optimization for Specific Targets

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to designing and optimizing new drug candidates. elsevierpure.com These in silico methods can significantly reduce the time and cost associated with synthesizing and testing new compounds by predicting their properties and interactions with biological targets.

For this compound analogues, computational approaches can be applied in several ways:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. It can be used to identify potential biological targets for a new compound and to guide the design of analogues with improved binding affinity. elsevierpure.comnih.gov

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the electronic structure and properties of a molecule, providing insights into its reactivity and potential interaction sites. elsevierpure.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This model can then be used to search for other molecules with similar activity or to design new ones.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound, helping to prioritize which analogues to synthesize and test experimentally. nih.gov

By integrating these computational methods with synthetic chemistry and biological testing, researchers can adopt a more targeted and efficient approach to developing potent and selective drug candidates based on the this compound scaffold.

Exploration of New Therapeutic Areas and Non-Biomedical Industrial Applications for Thiazole Derivatives

The thiazole core is a versatile pharmacophore found in a wide range of biologically active compounds. fabad.org.trresearchgate.net While the specific therapeutic potential of this compound is yet to be fully explored, the broader class of thiazole derivatives has demonstrated a remarkable spectrum of activities, suggesting numerous avenues for future investigation.

Potential Therapeutic Areas:

| Therapeutic Area | Examples of Activity in Thiazole Derivatives |

| Anticancer | Inhibition of cancer cell migration and invasion, antiproliferative activity against various cancer cell lines. nih.govnih.govacs.org |

| Anti-inflammatory | Inhibition of enzymes like COX and LOX. researchgate.net |

| Antimicrobial | Activity against bacteria and fungi. ontosight.aijetir.org |

| Antiviral | Inhibition of viruses such as vesicular stomatitis virus. wisdomlib.org |

| Antidiabetic | α-glucosidase inhibition. wisdomlib.org |

| Antioxidant | Radical scavenging activity. analis.com.mynih.gov |

| Anticonvulsant | Activity in models of epilepsy. researchgate.net |

| Antimalarial | Inhibitory effects against Plasmodium falciparum. wisdomlib.org |

Beyond medicine, thiazole derivatives possess properties that make them valuable in other industrial applications. The high thermal stability of the thiazole nucleus has led to its incorporation into heat-resistant polymers. jetir.org Furthermore, certain thiazole-containing compounds are used as insecticides and fungicides in agriculture. jetir.org The unique chemical properties of the thiazole ring also suggest potential applications in materials science, for example, as components in dyes, catalysts, or electronic materials. Future research could therefore explore the synthesis of this compound analogues tailored for these non-biomedical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzyl-4-phenylthiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a Schiff base formation involving 2-amino-4-phenylthiazole and benzaldehyde derivatives under reflux in ethanol with catalytic acetic acid (2–3 drops) yields imine derivatives. Reaction progress is monitored by TLC, and products are crystallized from ethanol . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control to suppress side reactions like oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR for structural elucidation of substituents (e.g., benzyl protons at δ 4.2–4.5 ppm) .

- HRMS : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor IC values) may arise from assay variability (cell line specificity, incubation time) or compound purity. Validate results using orthogonal assays (e.g., MTT and apoptosis assays) and ensure ≥95% purity via HPLC. Cross-reference crystallographic data (e.g., COD entry 7119063) to confirm structural integrity .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in anticancer applications?

- Methodological Answer : Focus on modifying substituents at the 5-benzyl and 4-phenyl positions. For example:

- Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance electrophilicity.

- Replace the phenyl group with heteroaromatic rings (e.g., quinoline) to improve binding affinity.

- Use in silico docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinase enzymes .

Q. What mechanistic insights can be gained from studying the cyclocondensation reactions of thiazol-2-amine derivatives?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can elucidate reaction pathways. For example, the role of acetic acid as a proton shuttle in imine formation can be probed via H labeling. Computational modeling (DFT) further identifies transition states and activation barriers .

Q. How do storage conditions and formulation impact the stability of this compound in long-term studies?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store under inert gas (N) at −20°C in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or encapsulation in PEG matrices can enhance shelf life .

Q. What computational tools are recommended for predicting the physicochemical properties of novel thiazol-2-amine derivatives?

- Methodological Answer : Use QSAR models (e.g., Schrodinger’s QikProp) to predict logP, solubility, and bioavailability. Molecular dynamics simulations (GROMACS) assess membrane permeability. Docking studies (e.g., Glide) prioritize candidates for synthesis .

Q. How can factorial design optimize multi-step syntheses of this compound derivatives?

- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., catalyst loading, solvent ratio). For example, vary temperature (80–120°C) and reaction time (4–8 hrs) to identify interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.